Naloxone N-Oxide

説明

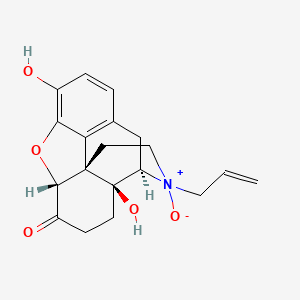

Structure

3D Structure

特性

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-oxido-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-2-8-20(24)9-7-18-15-11-3-4-12(21)16(15)25-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-,20?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUIBVINJLVYRY-QBFPIVRFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Naloxone N-Oxide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxone (B1662785) N-oxide is a derivative of the well-known opioid antagonist, naloxone.[1] As a metabolite and a potential impurity in naloxone preparations, understanding its chemical structure and properties is crucial for drug development, quality control, and pharmacological research.[2][3] This technical guide provides a comprehensive overview of the available data on Naloxone N-oxide, including its chemical structure, physicochemical properties, and pharmacological profile, with a comparative analysis to its parent compound, naloxone.

Chemical Structure and Identification

This compound is structurally similar to naloxone, with the key difference being the oxidation of the tertiary amine nitrogen.

Chemical Name: (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-oxido-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one[4] CAS Number: 112242-14-5[1] Molecular Formula: C₁₉H₂₁NO₅[5] Molecular Weight: 343.37 g/mol [5]

Physicochemical Properties

| Property | This compound | Naloxone |

| Molecular Formula | C₁₉H₂₁NO₅[5] | C₁₉H₂₁NO₄[6] |

| Molecular Weight | 343.37 g/mol [5] | 327.37 g/mol [7] |

| Appearance | White to off-white solid[1] | Crystals from ethyl acetate[6] |

| Melting Point | Data not available | 177-178 °C[6][7] |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in organic solvents[1] | Soluble in chloroform; slightly soluble in alcohol; practically insoluble in ether[6][7] |

| pKa | Data not available | 7.94 (amine), 9.44 (phenol)[6] |

| LogP (Computed) | -0.9 | 2.09[6] |

Synthesis and Experimental Protocols

A detailed, reproducible experimental protocol for the specific synthesis and purification of this compound is not extensively documented in peer-reviewed literature. However, its formation has been alluded to in the context of naloxone degradation and metabolism studies. One study tentatively characterized a product as the N-oxide of a naloxone derivative after treatment with catalytic RuCl₃ and Oxone.[8]

The synthesis of naloxone itself typically starts from thebaine or oxymorphone. A general synthetic approach to naloxone involves the N-dealkylation of oxymorphone followed by N-allylation. The subsequent oxidation of the tertiary amine of naloxone would yield this compound.

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Pharmacological Properties

Opioid Receptor Binding Affinity

It is generally reported that this compound exhibits a reduced affinity for opioid receptors compared to naloxone.[1] However, specific quantitative binding affinity data, such as Ki values for the mu (µ), kappa (κ), and delta (δ) opioid receptors, are not available in the current scientific literature. For comparison, naloxone is a non-selective opioid receptor antagonist with the highest affinity for the µ-opioid receptor.[9]

| Receptor | Naloxone Ki (nM) | This compound Ki (nM) |

| Mu (µ) | ~1-2[10] | Data not available |

| Kappa (κ) | ~16-33 | Data not available |

| Delta (δ) | ~95 | Data not available |

Pharmacokinetics and Metabolism

Direct pharmacokinetic and metabolism studies on this compound are not currently available. However, based on the well-characterized metabolism of naloxone, a hypothetical metabolic pathway for this compound can be proposed. The primary metabolic routes for naloxone in humans are hepatic glucuronidation at the 3-hydroxyl group and N-dealkylation.[11]

Hypothetical Metabolic Pathway of this compound:

Caption: Hypothetical metabolic pathways of this compound.

Signaling Pathways

Specific signaling pathway studies for this compound have not been identified. However, the signaling pathways of naloxone are well-documented. As an opioid receptor antagonist, naloxone competitively blocks the binding of opioid agonists, thereby inhibiting their downstream signaling cascades. This includes the inhibition of adenylyl cyclase, modulation of ion channels, and prevention of G-protein activation.

Recent research has also shed light on opioid receptor-independent signaling pathways for naloxone. Notably, naloxone has been shown to interact with the nitric oxide (NO) signaling pathway and to inhibit NADPH oxidase (NOX2), which is involved in the production of reactive oxygen species.[12][13] This latter interaction may contribute to its neuroprotective effects.

Opioid Receptor-Independent Signaling of Naloxone:

Caption: Naloxone's inhibition of the NOX2 signaling pathway.

Conclusion

This compound is a key derivative of naloxone, relevant to its stability, metabolism, and impurity profiling. While a complete physicochemical and pharmacological profile is yet to be fully elucidated through experimental studies, this guide provides a comprehensive summary of the currently available information. Further research is warranted to determine the specific quantitative properties and biological activities of this compound to fully understand its significance in the context of naloxone's therapeutic use and drug development.

References

- 1. CAS 112242-14-5: this compound | CymitQuimica [cymitquimica.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. This compound | C19H21NO5 | CID 14099368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Naloxone | C19H21NO4 | CID 5284596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Naloxone CAS#: 465-65-6 [m.chemicalbook.com]

- 8. The Synthesis of a Naloxone-Related Oxidative Drug Product Degradant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naloxone - Wikipedia [en.wikipedia.org]

- 10. zenodo.org [zenodo.org]

- 11. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nitric oxide in the hippocampal cortical area interacts with naloxone in inducing pain - PMC [pmc.ncbi.nlm.nih.gov]

Naloxone N-Oxide: An In-depth Technical Guide on a Potential Naloxone Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxone (B1662785), a potent opioid antagonist, is a critical medication for reversing opioid overdose. Its efficacy and duration of action are dictated by its pharmacokinetic profile, primarily its metabolism. While the major metabolic pathways of naloxone leading to the formation of naloxone-3-glucuronide (B1512897) and nornaloxone are well-documented, the role and significance of minor metabolites, such as naloxone N-oxide, are less understood. This technical guide provides a comprehensive overview of this compound as a potential metabolite of naloxone. It consolidates the current understanding of naloxone metabolism, details analytical methodologies for the identification and quantification of its metabolites, and presents this information in a structured format for researchers, scientists, and drug development professionals.

Introduction

Naloxone is a pure opioid antagonist that competitively binds to μ-opioid receptors, effectively reversing the life-threatening respiratory depression caused by opioid overdose.[1][2] The clinical effectiveness of naloxone is influenced by its rapid metabolism and relatively short half-life, which can range from 30 to 81 minutes.[3] Understanding the complete metabolic profile of naloxone is crucial for optimizing its therapeutic use and developing longer-acting formulations.

The primary route of naloxone metabolism is hepatic glucuronidation, forming the inactive metabolite naloxone-3-glucuronide.[1][2][3][4][5] Other known metabolic pathways include N-dealkylation to nornaloxone and reduction of the 6-keto group.[1][2][5] Emerging evidence suggests the formation of other minor metabolites, including this compound, which has been identified as a potential urinary metabolite and an impurity in pharmaceutical preparations.[6] This guide focuses on the current state of knowledge regarding this compound.

Naloxone Metabolism: Established and Putative Pathways

Naloxone undergoes extensive first-pass metabolism, primarily in the liver.[3] The key metabolic transformations are summarized below.

Major Metabolic Pathways

-

Glucuronidation: The most significant metabolic pathway is the conjugation of the 3-hydroxyl group with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form naloxone-3-glucuronide (N3G).[1][2] N3G is considered pharmacologically inactive.[2]

-

N-dealkylation: Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19, catalyze the removal of the N-allyl group to form nornaloxone (noroxymorphone).[7][8]

-

6-Keto Reduction: The ketone group at the 6-position can be reduced to form 6-α- and 6-β-naloxol.[9]

This compound: A Potential Minor Metabolite

This compound is a compound where the tertiary amine of the naloxone molecule is oxidized. While not as extensively studied as the primary metabolites, it is recognized as a potential urinary metabolite of naloxone.[6] The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities, often mediated by CYP enzymes or flavin-containing monooxygenases (FMOs).

The following diagram illustrates the known and potential metabolic pathways of naloxone.

References

- 1. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naloxone - Wikipedia [en.wikipedia.org]

- 4. Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Naloxone | C19H21NO4 | CID 5284596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Determination of naloxone and nornaloxone (noroxymorphone) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The In Vitro Biological Activity of Naloxone N-Oxide: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxone (B1662785) N-oxide is a major metabolite of naloxone, a potent opioid receptor antagonist widely used to counter the effects of opioid overdose. While the in vivo and in vitro pharmacology of naloxone is extensively documented, a comprehensive understanding of the specific biological activity of its N-oxide metabolite remains surprisingly limited in publicly available scientific literature. This technical guide aims to summarize the current, albeit sparse, knowledge regarding the in vitro biological activity of Naloxone N-oxide. Due to the significant lack of direct data on this metabolite, this document will also provide a detailed overview of the in vitro activity of the parent compound, naloxone, to offer a comparative context and highlight critical areas for future research.

This compound: An Understudied Metabolite

Despite being a primary product of naloxone metabolism, this compound has received minimal attention in dedicated in vitro pharmacological studies. Extensive searches of scientific databases reveal a notable absence of quantitative data regarding its binding affinity and functional activity at opioid receptors (mu, delta, and kappa). Consequently, key parameters such as equilibrium dissociation constants (Ki), half-maximal inhibitory concentrations (IC50), and measures of efficacy (EC50, Emax) for this compound are not available. This significant data gap prevents a thorough characterization of its potential to interact with and modulate the opioid system.

In Vitro Biological Activity of Naloxone (Parent Compound)

In contrast to its N-oxide metabolite, naloxone has been the subject of numerous in vitro investigations, establishing it as a non-selective, competitive opioid receptor antagonist. Its primary mechanism of action is to block or displace opioids from their receptors, thereby reversing their pharmacological effects.

Opioid Receptor Binding Affinity

Naloxone exhibits a high affinity for the µ-opioid receptor (MOR), followed by the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR). The binding affinities are often presented as Ki values, which represent the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay.

| Receptor Subtype | Ligand | Preparation | Ki (nM) |

| Mu (µ) | Naloxone | Amphibian Spinal Cord | 11.3 (KD from kinetic studies), 18.7 (KD from saturation studies)[1] |

| Mu (µ) | Naloxone | Expressed Mammalian Receptors | 3.9 (KD)[1] |

| Kappa (κ) | Naloxone | Expressed Mammalian Receptors | 16 (KD)[1] |

| Delta (δ) | Naloxone | Expressed Mammalian Receptors | 95 (KD)[1] |

Functional Activity

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. For naloxone, these assays confirm its antagonist properties.

GTPγS Binding Assay: This assay measures the activation of G-proteins, a key step in opioid receptor signaling. Naloxone competitively inhibits the GTPγS binding induced by µ-opioid receptor agonists like oxycodone, hydrocodone, morphine, and fentanyl, indicating its antagonistic nature.[2]

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This method is used to determine the affinity of a compound for a specific receptor.

-

Preparation of Membranes: Tissues or cells expressing the opioid receptor of interest are homogenized and centrifuged to isolate the cell membranes.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]-naloxone) and varying concentrations of the unlabeled test compound (e.g., naloxone or a competitor).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay assesses the G-protein activation following receptor stimulation.

-

Membrane Preparation: Cell membranes expressing the opioid receptor are prepared as described above.

-

Incubation: Membranes are incubated with a µ-opioid receptor agonist (e.g., DAMGO), varying concentrations of the antagonist (naloxone), and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration.

-

Quantification: The amount of membrane-bound radioactivity is determined by scintillation counting.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is quantified to determine its potency and mechanism of action.

Signaling Pathways and Experimental Workflow

The interaction of naloxone with the µ-opioid receptor and the subsequent blockade of agonist-induced signaling can be visualized.

Caption: Agonist-induced signaling versus naloxone antagonism at the µ-opioid receptor.

Caption: General workflow for in vitro characterization of an opioid receptor antagonist.

Non-Opioid Receptor Mediated In Vitro Activities of Naloxone

Recent research has uncovered that naloxone may possess biological activities independent of its interaction with opioid receptors. These findings suggest that both naloxone and potentially its metabolites could have broader pharmacological profiles.

-

Antioxidant Properties: In vitro studies have indicated that naloxone can exert antioxidant effects, protecting cells from oxidative stress induced by agents like hydrogen peroxide.[3]

-

Interaction with Filamin A (FLNA): Naloxone has been shown to bind with high affinity to the scaffolding protein filamin A. This interaction is proposed to prevent the µ-opioid receptor from coupling to Gs proteins, a mechanism implicated in opioid tolerance and dependence.[4][5]

-

Inhibition of NADPH Oxidase (NOX2): Naloxone has been reported to inhibit the activity of the NOX2 enzyme complex, a key source of reactive oxygen species in inflammatory cells. This action may contribute to its neuroprotective effects observed in some models.[6]

The in vitro activities of this compound at these non-opioid targets have not been investigated.

Future Directions and Conclusion

The significant lack of in vitro data for this compound represents a critical knowledge gap in the field of opioid pharmacology. To fully understand the contribution of this major metabolite to the overall pharmacological and toxicological profile of naloxone, dedicated in vitro studies are essential. Future research should prioritize:

-

Opioid Receptor Binding Assays: Determining the binding affinities (Ki) of this compound for the µ, δ, and κ opioid receptors.

-

Functional Activity Assays: Characterizing this compound as a potential agonist, antagonist, or inverse agonist at these receptors using assays such as GTPγS binding or cAMP modulation.

-

Investigation of Non-Opioid Targets: Assessing the activity of this compound at targets like filamin A and NADPH oxidase to determine if it shares the non-canonical activities of its parent compound.

References

- 1. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antagonistic activity profile of naloxone in μ-opioid receptor agonist-induced psychological dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New perspective for an old drug: Can naloxone be considered an antioxidant agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Affinity Naloxone Binding to Filamin A Prevents Mu Opioid Receptor–Gs Coupling Underlying Opioid Tolerance and Dependence | PLOS One [journals.plos.org]

- 5. [PDF] High-Affinity Naloxone Binding to Filamin A Prevents Mu Opioid Receptor–Gs Coupling Underlying Opioid Tolerance and Dependence | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Mechanism of formation of Naloxone N-Oxide from naloxone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxone (B1662785), a potent opioid antagonist, is susceptible to oxidation at its tertiary amine, leading to the formation of Naloxone N-oxide. This transformation is of significant interest in the fields of drug development and pharmaceutical stability, as N-oxidation can alter the pharmacological and physicochemical properties of the parent molecule. This technical guide provides an in-depth overview of the mechanism of this compound formation, detailed experimental protocols for its synthesis, and a summary of its characterization data.

Introduction

Naloxone is a critical medication for the reversal of opioid overdose. Its chemical structure features a tertiary amine within a morphinan (B1239233) skeleton, which is a primary site for metabolic and chemical oxidation. The resulting this compound is a known impurity and potential metabolite. Understanding the mechanism of its formation and having robust analytical and synthetic methods are crucial for ensuring the quality, safety, and efficacy of naloxone-containing pharmaceutical products.

Mechanism of N-Oxide Formation

The conversion of naloxone to this compound is an oxidation reaction that occurs at the nitrogen atom of the tertiary amine. This transformation involves the donation of a lone pair of electrons from the nitrogen to an oxygen atom from an oxidizing agent.

The general mechanism can be depicted as a nucleophilic attack by the nitrogen atom of naloxone on the electrophilic oxygen of an oxidizing agent. Common oxidizing agents for this transformation include peroxy acids (like meta-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide, and catalyzed oxidation systems.

dot

Caption: General overview of the oxidation of naloxone to this compound.

A particularly effective method for the synthesis of this compound involves the use of a catalytic amount of ruthenium(III) chloride (RuCl₃) in the presence of a co-oxidant, such as Oxone® (potassium peroxymonosulfate). In this system, RuCl₃ is oxidized in situ to the highly reactive ruthenium tetroxide (RuO₄), which then serves as the primary oxidant for the tertiary amine of naloxone.

Experimental Protocols

While various oxidizing agents can be employed, the use of catalytic RuCl₃ with Oxone® has been reported for the N-oxidation of naloxone derivatives and represents a potent method.[1]

Synthesis of this compound via Ruthenium-Catalyzed Oxidation

This protocol is based on the reported oxidation of a naloxone derivative.[1] Researchers should optimize these conditions for the direct oxidation of naloxone.

Materials:

-

Naloxone

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Acetonitrile (B52724) (CH₃CN)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve naloxone in a mixture of acetonitrile and water.

-

Add a catalytic amount of RuCl₃·xH₂O to the solution.

-

Cool the mixture in an ice bath and add Oxone® and sodium bicarbonate portion-wise while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a reducing agent such as sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

dot

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation

Quantitative data for the synthesis and characterization of this compound are summarized below. Note that specific yields for the direct oxidation of naloxone may vary and require optimization.

Table 1: Physicochemical Properties of Naloxone and this compound

| Property | Naloxone | This compound |

| Molecular Formula | C₁₉H₂₁NO₄ | C₁₉H₂₁NO₅ |

| Molecular Weight | 327.37 g/mol | 343.37 g/mol |

| Appearance | White to off-white crystalline powder | Data not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data |

| ¹H NMR | Data not explicitly available in the literature for the isolated product. Expected shifts would show a downfield shift of protons adjacent to the N-oxide compared to naloxone. |

| ¹³C NMR | Data not explicitly available in the literature for the isolated product. Expected shifts would show a deshielding of carbons adjacent to the N-oxide. |

| Mass Spectrometry (MS) | The exact mass of the protonated molecule [M+H]⁺ would be approximately 344.1447 m/z. A characteristic fragmentation pattern in mass spectrometry for N-oxides is the loss of an oxygen atom (M-16).[2] |

| Infrared (IR) Spectroscopy | An N-O stretching band is expected to appear in the region of 950-970 cm⁻¹. |

Conclusion

The formation of this compound is a chemically significant transformation of the naloxone molecule. The ruthenium-catalyzed oxidation presents a viable synthetic route, though further optimization and detailed characterization are required. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the synthesis, identification, and control of this important derivative. Future work should focus on obtaining high-resolution spectroscopic data for pure this compound to facilitate its unambiguous identification and quantification in various matrices.

References

Naloxone N-Oxide stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation Pathways of Naloxone N-Oxide

Introduction

This compound is a significant oxidative degradation product and potential metabolite of Naloxone, a potent opioid receptor antagonist used to reverse opioid overdose.[1] Understanding the stability and degradation pathways of Naloxone and its related compounds, including the N-Oxide, is critical for ensuring the safety, efficacy, and quality of pharmaceutical formulations.[2] This technical guide provides a comprehensive overview of the formation, stability, and potential degradation pathways of this compound, targeting researchers, scientists, and professionals in drug development. The information is compiled from forced degradation studies of Naloxone and the known chemical behavior of tertiary amine N-oxides.

Chemical Stability and Formation of this compound

Direct stability studies on isolated this compound are not extensively documented in publicly available literature. The majority of available data focuses on its formation as a degradation product of Naloxone under various stress conditions, particularly oxidation.

Oxidative Degradation

Oxidation is the primary pathway leading to the formation of this compound. The tertiary amine nitrogen in the morphinan (B1239233) structure of Naloxone is susceptible to oxidation, resulting in the corresponding N-oxide.[2][3] This reaction can be induced by various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), and can occur during manufacturing, storage, or forced degradation studies.[3] In studies on Suboxone® sublingual film, oxidation of the basic nitrogen to form the N-oxide was identified as a main reaction.[3]

General Stability of Tertiary Amine N-Oxides

This compound belongs to the class of tertiary amine N-oxides. The stability of these compounds is influenced by several factors:

-

Temperature: Amine oxides are generally stable at room temperature but can undergo decomposition at elevated temperatures (typically above 100-150°C).[4]

-

pH: As weak bases, amine N-oxides can be protonated in acidic conditions to form stable hydroxyammonium (B8646004) species. The zwitterionic neutral form is typically dominant at physiological pH.[4]

-

Chemical Environment: The presence of electrophiles, transition metals, or acylating agents can trigger specific degradation reactions.[4]

Degradation Pathways

Formation Pathway of this compound

The principal pathway discussed in the literature is the oxidation of the parent drug, Naloxone.

Caption: Formation of this compound from Naloxone via oxidation.

Potential Degradation Pathways of this compound

While specific degradation products of this compound are not detailed in the reviewed literature, the chemistry of N-allyl tertiary amine N-oxides suggests potential intramolecular rearrangement pathways.

-

[3][5]-Meisenheimer Rearrangement: N-allyl amine oxides can undergo a thermally or photochemically induced[3][5]-sigmatropic rearrangement to form O-allyl hydroxylamines.[4] This is a plausible pathway for this compound due to the presence of the N-allyl group.[6]

Caption: Potential Meisenheimer rearrangement of this compound.

-

Other Potential Reactions: Other reactions common to tertiary amine N-oxides include Cope elimination and the Polonovski reaction.[4] However, the Cope elimination requires a β-hydrogen, and the Polonovski reaction is typically initiated by acylating agents, making their occurrence dependent on the specific conditions.[4]

Quantitative Data Summary

The following table summarizes data from forced degradation studies on Naloxone Hydrochloride, which provides context for the conditions under which impurities like this compound may form. Note that these values represent the degradation of the parent drug and the formation of various impurities, not specifically the degradation of this compound itself.

| Stress Condition | Duration | Temperature | Observations & Impurity Formation | Reference |

| Acid Hydrolysis (1N HCl) | 7 days | Not Specified | Two major impurities formed. Impurity-1 (m/z 342.1) and Impurity-2 (m/z 360.2) increased to 17.73% and 73.45% respectively, while Naloxone HCl decreased to 0.89%. | [5] |

| Accelerated Stability | 6 months | 40°C / 75% RH | Two unspecified degradant impurities increased to 0.10% and 0.17%. | [5] |

Note: The identity of Impurity-1 (m/z 342.1) corresponds to the addition of one oxygen atom to Naloxone (m/z 328.1), consistent with N-oxidation or hydroxylation.

Experimental Protocols

This section details a representative methodology for a forced degradation study of Naloxone, which is essential for identifying and characterizing degradation products like this compound.

Protocol: Forced Degradation of Naloxone Hydrochloride Injection

This protocol is adapted from methodologies described for analyzing Naloxone stability.[5]

-

Sample Preparation:

-

Naloxone Hydrochloride injection (e.g., 2 mg/2 mL solution) is used as the test sample.

-

-

Stress Conditions:

-

Acidic Hydrolysis: The sample is mixed with an equal volume of 1N Hydrochloric Acid (HCl) and stored for a specified period (e.g., 7 days) at a controlled temperature.

-

Basic Hydrolysis: The sample is mixed with an equal volume of 1N Sodium Hydroxide (NaOH).

-

Oxidative Degradation: The sample is treated with a solution of hydrogen peroxide (e.g., 3%-30% H₂O₂) and stored, protected from light.

-

Thermal Degradation: The sample is stored in a temperature-controlled oven at elevated temperatures (e.g., 60-80°C).

-

Photolytic Degradation: The sample is exposed to UV light (e.g., 254 nm) or sunlight for a defined duration.

-

-

Sample Analysis (Stability-Indicating HPLC Method):

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

Column: A reverse-phase column, such as a Phenomenex Gemini NX C18 (250 mm × 30 mm, 5 µm), is often used for separation.[5]

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Flow Rate: A typical flow rate is around 1.0 - 1.2 mL/min for analytical scale.

-

Detection: UV detection at a wavelength of approximately 230 nm or 280 nm.[5]

-

Analysis: Stressed samples are injected into the HPLC system. The resulting chromatograms are analyzed to determine the percentage of Naloxone remaining and the percentage area of any degradation products formed.

-

-

Characterization:

-

Degradation products can be isolated using preparative HPLC.

-

Structural elucidation is performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Tandem Mass Spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

-

Experimental Workflow Diagram

Caption: Workflow for a typical forced degradation study.

Conclusion

This compound is a well-established oxidative degradation product of Naloxone. While its own stability and subsequent degradation pathways are not thoroughly characterized in existing literature, its formation is a key indicator of oxidative stress in Naloxone-containing pharmaceutical products. The general principles of tertiary amine N-oxide chemistry suggest that under certain conditions, particularly thermal stress, this compound could undergo intramolecular rearrangements like the Meisenheimer rearrangement. Further research focusing on the isolation and stress testing of this compound is required to fully elucidate its degradation profile, which would provide valuable information for formulation development, stability testing, and impurity control strategies.

References

- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Naloxone N-Oxide CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Naloxone (B1662785) N-Oxide, a derivative of the well-known opioid antagonist, naloxone. This document synthesizes available data on its chemical identity, synthesis, and known biological context. It is important to note that while extensive research exists for naloxone, specific data on the pharmacology and signaling pathways of Naloxone N-Oxide are limited. This guide presents the currently available information and draws comparisons with its parent compound where relevant.

Chemical Identifiers and Properties

This compound is chemically identified by a unique set of identifiers that distinguish it from other compounds. These are crucial for accurate documentation and research.

| Identifier Type | Identifier |

| CAS Number | 112242-14-5 |

| Molecular Formula | C₁₉H₂₁NO₅ |

| Molecular Weight | 343.37 g/mol |

| IUPAC Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-oxido-3-(prop-2-en-1-yl)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |

| InChI | InChI=1S/C19H21NO5/c1-2-8-20(24)9-7-18-15-11-3-4-12(21)16(15)25-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-,20?/m1/s1 |

| InChIKey | GAUIBVINJLVYRY-QBFPIVRFSA-N |

| Canonical SMILES | C=CC[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[O-] |

| PubChem CID | 14099368 |

Synthesis of this compound

The synthesis of this compound can occur as a byproduct during certain reactions involving naloxone. One documented instance is during the Baeyer-Villiger oxidation of naloxone methyl ether.

Experimental Protocol: Formation during Baeyer-Villiger Oxidation

This protocol describes the formation of this compound during the attempted synthesis of a lactone from naloxone methyl ether.

Materials:

-

Naloxone methyl ether

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Appropriate solvent (e.g., dichloromethane)

Methodology:

-

Dissolve naloxone methyl ether in a suitable solvent.

-

Add m-Chloroperoxybenzoic acid (mCPBA) to the solution. The stoichiometry and reaction time can influence the product ratio.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion or desired conversion, quench the reaction and work up the mixture to isolate the products.

-

Purify the products using column chromatography to separate this compound from the lactone and any unreacted starting material.

Observations:

-

The reaction yields a mixture of the desired lactone and this compound.

-

The ratio of this compound to the lactone is dependent on the reaction time and the equivalents of mCPBA used. For instance, with two equivalents of mCPBA, a 1-hour reaction time resulted in a 2:1 ratio of N-oxide to lactone, while a 10-hour reaction time yielded a 1.6:1 ratio in favor of the N-oxide.[1]

Biological Activity and Signaling Pathways

Specific pharmacological studies and detailed signaling pathways for this compound are not extensively documented in publicly available literature. It is generally considered to be a derivative of naloxone and may possess similar opioid antagonist properties. However, the N-oxide functional group can significantly alter a molecule's polarity, membrane permeability, and metabolism, which in turn could affect its potency, duration of action, and overall pharmacological profile.

The Known Signaling Pathway of Naloxone

Naloxone is a non-selective and competitive opioid receptor antagonist with the highest affinity for the μ-opioid receptor (MOR).[2][3] Its mechanism of action involves blocking the effects of opioids by competing for the same receptor binding sites.[4] This prevents the downstream signaling cascade initiated by opioid agonists.

The binding of an opioid agonist to the MOR typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in hyperpolarization and reduced neuronal excitability. Naloxone's antagonism of the MOR prevents these events.[5]

Note: The specific signaling pathway of this compound has not been elucidated. It is hypothesized to have a similar mechanism of action to naloxone, but further research is required to confirm this and to understand any potential differences in receptor affinity and downstream effects.

Conclusion

This compound is a chemically defined derivative of naloxone for which a clear synthetic route, primarily as a byproduct, has been identified. However, a significant gap exists in the scientific literature regarding its specific pharmacological properties, biological activity, and mechanism of action. While it is plausible that it retains some of the opioid antagonist characteristics of its parent compound, the extent of this activity and any unique pharmacological profile remain to be determined through dedicated research. Future studies are warranted to explore the potential of this compound as a therapeutic agent or a research tool, and to fully characterize its interaction with opioid receptors and its effects on cellular signaling pathways. Professionals in drug development are encouraged to consider these knowledge gaps when evaluating this compound for further investigation.

References

Unveiling Naloxone N-Oxide: A Technical Guide to its Discovery and Initial Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxone (B1662785) N-oxide is a molecule of significant interest in the study of naloxone's stability and metabolism. It has been identified as both a degradation product of naloxone, a potent opioid antagonist, and a potential metabolite. This technical guide provides a comprehensive overview of the discovery and initial identification of Naloxone N-oxide, detailing the experimental methodologies and analytical data that have contributed to its characterization.

Discovery and Initial Identification

The initial identification of this compound appears to have emerged from studies investigating the degradation pathways of naloxone, rather than a targeted synthetic effort. While a singular, seminal publication detailing its discovery is not readily apparent in the scientific literature, several studies focusing on naloxone's stability and the synthesis of its derivatives have reported the formation and characterization of this N-oxide.

One notable observation came from investigations into the oxidation of naloxone. For instance, attempts to perform a Baeyer-Villiger oxidation on the naloxone molecule unexpectedly resulted in the primary formation of this compound, indicating the susceptibility of the tertiary amine to oxidation.[1] Further research into the degradation products of naloxone in pharmaceutical formulations has also tentatively identified this compound as a degradant.

Chemical and Physical Properties

A summary of the key chemical and physical data for this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₁NO₅ | [2] |

| Molecular Weight | 343.37 g/mol | [2] |

| CAS Number | 112242-14-5 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, dilute acids, and strong alkali | [3] |

Experimental Protocols

Synthesis of this compound

While a definitive, optimized synthesis for the initial discovery is not available, a general method for the N-oxidation of naloxone can be inferred from the literature. The following protocol is a representative example based on common laboratory procedures for the formation of N-oxides from tertiary amines using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Naloxone hydrochloride

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Methanol

Procedure:

-

Dissolve naloxone hydrochloride in a minimal amount of water and basify with a saturated sodium bicarbonate solution to precipitate the free base.

-

Extract the naloxone free base with dichloromethane (DCM).

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Dissolve the dried naloxone free base in DCM and cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (1.1 equivalents) in DCM dropwise to the cooled naloxone solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate and methanol.

Characterization of this compound

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic shifts in the protons adjacent to the newly formed N-oxide moiety compared to the parent naloxone molecule.

-

¹³C NMR: The carbon NMR spectrum will also exhibit shifts in the carbon atoms of the morphinan (B1239233) ring system, particularly those close to the nitrogen atom.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of this compound. The expected [M+H]⁺ ion would be observed at m/z 344.15, corresponding to the addition of an oxygen atom to the naloxone molecule.

Logical Workflow for Identification

The logical workflow for the identification and characterization of this compound as a novel compound is depicted in the following diagram.

References

A Technical Guide to the Thermochemical Properties of Naloxone N-Oxide: A Proposed Framework for Experimental and Computational Determination

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of Naloxone N-Oxide, a derivative and metabolite of the opioid antagonist Naloxone. A thorough review of the current scientific literature reveals a notable absence of experimentally determined or computationally predicted thermochemical data for this compound. The stability and degradation pathways of pharmaceutical compounds are intrinsically linked to their thermochemical properties, making this a significant knowledge gap for drug development and formulation science. This document, therefore, presents a comprehensive framework outlining the proposed experimental and computational methodologies for the determination of key thermochemical parameters of this compound, such as its standard molar enthalpy of formation and sublimation. Detailed protocols for combustion calorimetry and the Knudsen effusion method are provided, alongside a strategy for computational thermochemistry using Density Functional Theory (DFT). This guide is intended to serve as a foundational resource for researchers undertaking the characterization of this compound and similar pharmaceutical compounds.

Introduction

This compound is a known impurity and metabolite of Naloxone, a critical medication for the reversal of opioid overdose. The chemical and physical properties of active pharmaceutical ingredients (APIs) and their related substances are of paramount importance in drug development, influencing factors such as stability, shelf-life, and bioavailability. Thermochemical properties, including the enthalpy of formation and sublimation, provide fundamental insights into the energetic landscape of a molecule, which is crucial for understanding its stability, reactivity, and phase transitions.

Currently, there is a lack of published data on the thermochemical properties of this compound. This guide proposes a systematic approach to bridge this gap through a combination of established experimental techniques and advanced computational modeling. The determination of these properties will aid in the development of stable formulations and provide a more complete physicochemical profile of this important Naloxone-related compound.

Proposed Methodologies for Thermochemical Characterization

A dual approach combining experimental measurements with computational calculations is recommended to obtain a comprehensive and validated set of thermochemical data for this compound.

Experimental Determination

The standard molar enthalpy of formation (ΔfH°m) in the crystalline state can be determined from the standard molar enthalpy of combustion (ΔcH°m). This is achieved by measuring the energy of combustion of the compound in a high-pressure oxygen atmosphere within a bomb calorimeter.[1][2][3]

Experimental Protocol:

-

Sample Preparation: A pellet of high-purity this compound (approximately 0.5-1.0 g) is prepared using a pellet press. The exact mass of the sample is determined with high precision.[1]

-

Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.[2]

-

Bomb Preparation: The sample pellet is placed in a crucible within the combustion bomb. A fuse wire is attached to the ignition circuit and positioned to be in contact with the sample. A small amount of water is added to the bomb to ensure that the final water product is in the liquid state.[1][2]

-

Combustion: The bomb is sealed and charged with high-purity oxygen to a pressure of approximately 3 MPa. The bomb is then placed in the calorimeter, which is filled with a known mass of water. The combustion reaction is initiated by passing a current through the fuse wire.[4]

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion reaction to determine the temperature change. Corrections for heat exchange with the surroundings are applied.[3]

-

Product Analysis: The gaseous products are analyzed for carbon dioxide, and the liquid products are titrated to determine the amount of nitric acid formed from the nitrogen in the sample and the residual air.[4]

-

Calculation: The standard molar enthalpy of combustion is calculated from the energy equivalent of the calorimeter, the corrected temperature rise, and corrections for the combustion of the fuse wire and the formation of nitric acid. The standard molar enthalpy of formation is then derived using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[5][6]

The standard molar enthalpy of sublimation (ΔgcrH°m) can be determined by measuring the vapor pressure of the solid compound as a function of temperature using the Knudsen effusion method.[7][8][9]

Experimental Protocol:

-

Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, which is an isothermal container with a small orifice of known area.[7]

-

High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber.

-

Temperature Control: The temperature of the cell is precisely controlled and varied over a range where the compound exhibits measurable vapor pressure.

-

Mass Loss Measurement: The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at different temperatures. This can be done gravimetrically.[7][10]

-

Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.[7]

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[8][9]

Computational Determination

Computational quantum chemistry, particularly Density Functional Theory (DFT), can be used to predict the thermochemical properties of this compound.[11][12][13]

Computational Protocol:

-

Conformational Search: A thorough conformational search of the this compound molecule is performed using a molecular mechanics force field to identify low-energy conformers.[11]

-

Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized at a DFT level of theory (e.g., M06-2X with a suitable basis set like 6-31G(d)). Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface and to obtain thermal corrections to the enthalpy.[11][12]

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an atomization or isodesmic reaction scheme. This involves calculating the energies of the molecule and its constituent atoms or related reference molecules with well-known enthalpies of formation.[13][14]

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation can be estimated by calculating the enthalpy of the molecule in the gas phase and in a simulated crystalline environment, though this is computationally intensive and less direct than experimental methods.

Data Presentation

The experimentally determined and computationally predicted thermochemical data for this compound should be summarized in a clear and concise table to allow for easy comparison and reference. A proposed template for such a table is provided below.

| Thermochemical Property | Symbol | Experimental Value (kJ·mol⁻¹) | Computational Value (kJ·mol⁻¹) | Method |

| Standard Molar Enthalpy of Combustion (crystalline, 298.15 K) | ΔcH°m(cr) | To be determined | N/A | Combustion Calorimetry |

| Standard Molar Enthalpy of Formation (crystalline, 298.15 K) | ΔfH°m(cr) | To be determined | To be determined | Combustion Calorimetry / DFT |

| Standard Molar Enthalpy of Sublimation (298.15 K) | ΔgcrH°m | To be determined | To be determined | Knudsen Effusion Method / DFT |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfH°m(g) | To be determined | To be determined | Derived from experimental data / DFT |

Note: The values in this table are placeholders and are to be populated upon the successful completion of the proposed experimental and computational work.

Visualization of Experimental Workflow

To clearly illustrate the process of determining the standard molar enthalpy of formation, a diagram of the experimental workflow for combustion calorimetry is provided below.

Conclusion

The thermochemical properties of this compound are essential for a complete understanding of its physicochemical characteristics. This guide outlines a robust and comprehensive strategy for determining these properties through a combination of well-established experimental techniques and modern computational methods. The successful execution of the proposed research will provide invaluable data for the pharmaceutical sciences, aiding in the development of safe, stable, and effective drug products containing Naloxone. It is anticipated that this framework will serve as a catalyst for future research into the thermochemistry of this compound and other related pharmaceutical compounds.

References

- 1. biopchem.education [biopchem.education]

- 2. personal.utdallas.edu [personal.utdallas.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Standard Molar Enthalpies of Formation for Some Substances | Alloprof [alloprof.qc.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pragolab.cz [pragolab.cz]

- 8. Knudsen cell - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

Solubility characteristics of Naloxone N-Oxide in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Naloxone N-Oxide (C₁₉H₂₁NO₅, Molar Mass: 343.37 g/mol ) is a derivative of Naloxone formed through the oxidation of the tertiary amine.[1] As a metabolite and potential impurity in Naloxone drug products, its characterization is a regulatory expectation and a scientific necessity. Solubility is a critical determinant of a drug substance's behavior, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This document serves as a resource for professionals in the pharmaceutical sciences, providing the available solubility information for this compound and methodologies for its experimental determination.

Physicochemical Properties

This compound is typically a white to off-white solid.[2] Its chemical structure, featuring an oxidized nitrogen atom, influences its polarity and, consequently, its solubility profile.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a variety of common laboratory solvents remains largely unpublished. However, qualitative descriptions and information from commercially available solutions provide valuable insights into its solubility.

Data Presentation: Quantitative and Qualitative Solubility of this compound

| Solvent | Chemical Formula | Solubility (at ambient temperature) | Notes and References |

| Aqueous Solvents | |||

| Water | H₂O | Not Publicly Available | A structurally related N-Boc protected diol was reported to have high water solubility, suggesting potential aqueous solubility for this compound.[3] |

| Phosphate-Buffered Saline (PBS) pH 7.4 | - | Not Publicly Available | |

| Polar Protic Solvents | |||

| Methanol | CH₃OH | Not Publicly Available | |

| Ethanol | C₂H₅OH | Not Publicly Available | |

| Polar Aprotic Solvents | |||

| Acetonitrile (B52724) | CH₃CN | Soluble | Commercially available as a 100 µg/mL solution.[4] |

| Acetonitrile/Water (1:1) | CH₃CN / H₂O | Soluble | Commercially available as 100 µg/mL and 1 mg/mL solutions.[1][5] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Publicly Available | |

| General Organic Solvents | |||

| Organic Solvents (unspecified) | - | Soluble | Generally described as soluble in organic solvents.[2] |

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

The following protocol describes a standardized and widely accepted method for determining the equilibrium solubility of a compound like this compound.

4.1. Principle

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

4.2. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, PBS pH 7.4)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

4.3. Procedure

-

Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a different solvent. Ensure there is enough solid to maintain an excess after saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL or mmol/L).

Visualizations

Metabolic Pathway of Naloxone to this compound

The formation of this compound is a metabolic process. The following diagram illustrates this biotransformation.

Caption: Metabolic conversion of Naloxone to this compound.

Experimental Workflow for Solubility Determination

The following workflow outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

While comprehensive quantitative solubility data for this compound is not widely published, the available information indicates its solubility in organic solvents, particularly in mixtures of acetonitrile and water. For researchers and drug development professionals requiring precise solubility values in specific solvent systems, empirical determination is necessary. The provided experimental protocol for the shake-flask method offers a robust starting point for such investigations. Further studies to fully characterize the solubility profile of this compound will be invaluable to the pharmaceutical community.

References

- 1. This compound 100ug/mL acetonitrile: water (1:1), ampule 1mL, certified reference material, Cerilliant 112242-14-5 [sigmaaldrich.com]

- 2. CAS 112242-14-5: this compound | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C19H21NO5 | CID 14099368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scientificlabs.com [scientificlabs.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Naloxone N-Oxide Impurities

Introduction

Naloxone (B1662785) is a potent opioid receptor antagonist widely used to counter the effects of opioid overdose.[1][2] Ensuring the purity and safety of naloxone pharmaceutical formulations is critical. Impurity profiling is a key aspect of quality control in drug development and manufacturing. Naloxone N-oxide is a known impurity and a potential metabolite of naloxone.[3][4] Its presence in final drug products must be monitored and controlled. This document provides detailed application notes and protocols for the detection and quantification of this compound using modern analytical techniques.

Analytical Techniques for Impurity Profiling

Several analytical methods are employed for the identification and quantification of naloxone and its related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for routine quality control.[5][6] For higher sensitivity and specificity, particularly in complex matrices or for trace-level detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1][7][8]

Application Note 1: Quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This application note describes a stability-indicating RP-HPLC method for the simultaneous determination of naloxone and its degradation products, including this compound. The method is based on the separation of compounds on a C18 stationary phase with a gradient elution system.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

Phenomenex Luna C18 column (4.6 x 100 mm, 3 µm) or equivalent[9]

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC grade acetonitrile (B52724), methanol, potassium phosphate (B84403) monobasic, phosphoric acid, and water

2. Chromatographic Conditions:

-

Mobile Phase A: 50 mM potassium phosphate monobasic buffer (pH adjusted to 4.5 with phosphoric acid)[9]

-

Mobile Phase B: Acetonitrile[9]

-

Gradient Elution:

Time (minutes) % Mobile Phase A % Mobile Phase B 0.01 95 5 1.0 95 5 16.0 89 11 22.0 89 11 45.0 70 30 50.0 30 70 53.0 95 5 60.0 95 5 (Note: This is an example gradient program adapted from literature for impurity profiling. A simpler gradient may be sufficient depending on the sample complexity.)[10]

-

Flow Rate: 1.1-1.2 mL/min[9]

-

Column Temperature: 50°C[10]

-

Injection Volume: 50 µL[10]

3. Preparation of Solutions:

-

Diluent: Prepare by diluting 1.0 mL of phosphoric acid to 1000 mL with water.[9]

-

Standard Solution: Accurately weigh and dissolve reference standards of Naloxone and this compound in the diluent to achieve a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Prepare the sample solution by dissolving the drug substance or product in the diluent to achieve a target concentration of naloxone.

4. Analysis Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (diluent) to ensure the baseline is stable.

-

Inject the standard solution to determine the retention times and response factors.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the external standard method.

Quantitative Data Summary

The following table summarizes typical validation parameters for HPLC methods used in the analysis of naloxone and its impurities.

| Parameter | Naloxone | Reference |

| Linearity Range | 5-30 µg/mL | [11] |

| Limit of Detection (LOD) | 0.08 µg/mL | [11] |

| Limit of Quantitation (LOQ) | 0.26 µg/mL | [11] |

| Intraday Precision (RSD) | 0.53% - 0.84% | [12] |

| Interday Precision (RSD) | 0.46% - 0.81% | [12] |

Workflow Diagram

Caption: Workflow for the RP-HPLC analysis of this compound.

Application Note 2: Sensitive Detection of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This application note outlines a highly sensitive and specific LC-MS/MS method for the determination of naloxone and its metabolites, adaptable for this compound impurity analysis, particularly in biological matrices or for trace-level quantification.

Experimental Protocol

1. Instrumentation and Materials:

-

LC-MS/MS system (e.g., API 3200 or equivalent) with an electrospray ionization (ESI) source[7]

-

Aquasil C18 column (50 mm × 2.1 mm, 5 µm) or equivalent[7][8]

-

HPLC grade acetonitrile, methanol, formic acid, and water

-

Microcentrifuge tubes and filters

2. LC-MS/MS Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution: A fast gradient is typically used, with the total run time being as short as 2.5 minutes.[7][8]

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[7][8]

-

Naloxone: Precursor Ion (Q1) m/z 328.1 -> Product Ion (Q3) m/z (e.g., 212.1)[5]

-

This compound: Precursor Ion (Q1) m/z 344.1 -> Product Ion (Q3) (To be determined by infusion of a standard)

-

3. Sample Preparation (Example for Plasma):

-

Pipette 25 µL of plasma sample into a microcentrifuge tube.[8]

-

Add 100 µL of acetonitrile (containing an internal standard if used, e.g., Naloxone-d5) to precipitate proteins.[7]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for injection.

4. Analysis Procedure:

-

Optimize MS/MS parameters (e.g., collision energy) by infusing a standard solution of this compound.

-

Equilibrate the LC-MS/MS system.

-

Inject prepared samples.

-

Quantify this compound using a calibration curve prepared in the same matrix as the samples.

Quantitative Data Summary

The following table presents performance characteristics of a validated LC-MS/MS method for naloxone and its metabolites, demonstrating the sensitivity of the technique.

| Parameter | Naloxone | 6β-naloxol | Naloxone-3β-D-glucuronide | Reference |

| Curve Range (ng/mL) | 0.200 - 100 | 0.400 - 200 | 0.500 - 250 | [7][8] |

| Intra-day Precision (% RSD) | ≤ 6.5% | ≤ 6.5% | ≤ 6.5% | [7][8] |

| Inter-day Precision (% RSD) | ≤ 6.5% | ≤ 6.5% | ≤ 6.5% | [7][8] |

| Accuracy (% RE) | -8.3 to -2.5% | -8.3 to -2.5% | -8.3 to -2.5% | [7][8] |

LC-MS/MS Principle Diagram

Caption: Principle of LC-MS/MS for selective and sensitive analysis.

Logical Relationship: Naloxone's Mechanism of Action

This compound is an impurity of naloxone, a competitive antagonist at opioid receptors. Understanding the parent compound's mechanism is essential context for its pharmaceutical use and the importance of its purity.

Caption: Naloxone competitively blocks opioid receptors to reverse overdose.

References

- 1. Quantification of Naloxone in human EDTA-k2 plasma using LC-MS/MS â Vitas Analytical Services [vitas.no]

- 2. Quantification of Naloxone in drug product by HPLC-UV â Vitas Analytical Services [vitas.no]

- 3. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 4. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]

- 10. japsonline.com [japsonline.com]

- 11. lupinepublishers.com [lupinepublishers.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Naloxone N-Oxide as a Certified Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive information and detailed protocols for the use of Naloxone N-Oxide as a certified reference standard in analytical and research settings.

Introduction

This compound is a primary metabolite and a known impurity of Naloxone, a potent opioid antagonist used to counter the effects of opioid overdose.[1][2] As a certified reference standard, this compound is crucial for the accurate identification, quantification, and validation of analytical methods in pharmaceutical quality control, clinical and forensic toxicology, and drug metabolism studies.[1][2] Its well-characterized nature ensures the reliability and consistency of analytical results.[3][4]

Applications

Certified this compound is essential for a variety of applications, including:

-

Impurity Profiling: As a known impurity in Naloxone drug formulations, the reference standard is used to identify and quantify this compound levels, ensuring the safety and quality of the final drug product.[5][6]

-

Method Validation: It serves as a primary standard for the validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring the accuracy, precision, and linearity of these methods for Naloxone and its related substances.

-

Pharmacokinetic and Metabolism Studies: In drug metabolism studies, this compound is used as a reference to identify and quantify its formation in biological matrices, providing insights into the metabolic pathways of Naloxone.

-

Forensic and Clinical Toxicology: The certified reference material aids in the development and validation of analytical methods for the detection and quantification of Naloxone and its metabolites in biological samples for forensic and clinical purposes.[1]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and use in analytical method development.

| Property | Value | Reference |

| Chemical Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-oxido-3-(prop-2-en-1-yl)-2,3,4,4a,5,6,7,7a,8,9-decahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one | [3][7] |

| CAS Number | 112242-14-5 | [3][6] |

| Molecular Formula | C₁₉H₂₁NO₅ | [3][6][7] |

| Molecular Weight | 343.37 g/mol | [3][6] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents | [1] |

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reverse-phase HPLC-UV method for the quantification of this compound.

Experimental Workflow for HPLC-UV Analysis

Caption: Workflow for the quantification of this compound using HPLC-UV.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile (B52724) |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 35 | |

| 36 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 230 nm |

Procedure:

-

Standard Preparation: Accurately weigh a suitable amount of this compound certified reference standard and dissolve in methanol (B129727) to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the peak area and the calibration curve generated from the standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantification of this compound in biological samples using LC-MS/MS.

Instrumentation and Conditions:

| Parameter | Specification |

| LC-MS/MS System | Waters Acquity UPLC with a Xevo TQ-S mass spectrometer or equivalent |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 5 | |

| 6 | |

| 6.1 | |

| 8 | |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Precursor Ion (m/z) |

| 344.1 |

Procedure:

-

Standard and Sample Preparation:

-